molecular formula C13H15NO3 B312101 N-(3-acetylphenyl)oxolane-2-carboxamide

N-(3-acetylphenyl)oxolane-2-carboxamide

Cat. No.: B312101
M. Wt: 233.26 g/mol
InChI Key: UWDFEVOJJPJGLF-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)oxolane-2-carboxamide is a synthetic organic compound featuring a tetrahydrofuran (oxolane) ring linked via a carboxamide group to a 3-acetylphenyl substituent. The acetyl group at the meta position of the phenyl ring and the oxolane moiety define its structural uniqueness.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

N-(3-acetylphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C13H15NO3/c1-9(15)10-4-2-5-11(8-10)14-13(16)12-6-3-7-17-12/h2,4-5,8,12H,3,6-7H2,1H3,(H,14,16)

InChI Key

UWDFEVOJJPJGLF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCO2

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Sharing the Oxolane-2-Carboxamide Group

(a) Tetrahydrofuranyl Fentanyl (THF-F)
  • Structure : N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide .
  • Key Differences :
    • THF-F contains a piperidine-phenylethyl opioid backbone, whereas N-(3-acetylphenyl)oxolane-2-carboxamide lacks this moiety.
    • The phenyl group in THF-F is substituted with a piperidinyl group, contrasting with the acetylphenyl group in the target compound.
  • The absence of the opioid backbone in this compound likely eliminates such activity, though empirical data are needed.
(b) N-(5-Propyl-1,3,4-Thiadiazol-2-yl)oxolane-2-carboxamide
  • Structure : Features a thiadiazole ring instead of an acetylphenyl group .
  • Physicochemical Comparison :
Property This compound (Estimated) N-(5-Propyl-1,3,4-Thiadiazol-2-yl)oxolane-2-carboxamide
Molecular Weight ~247.3 g/mol (C₁₄H₁₇NO₃) 241.31 g/mol (C₁₀H₁₅N₃O₂S)
logP ~2.0 (predicted) 1.82
Hydrogen Bond Donors 1 1
Polar Surface Area ~55 Ų (similar to thiadiazolyl analog) 55.78 Ų
  • Functional Impact : The thiadiazole group enhances heterocyclic rigidity and may influence bioavailability compared to the acetylphenyl group.

Compounds Sharing the 3-Acetylphenyl Group

(a) N-(3-Acetylphenyl)-1H-Indole-2-carboxamide (S9)
  • Structure : Replaces the oxolane ring with an indole-carboxamide .
  • Synthesis Comparison :
    • S9 is synthesized via indole-2-carbonyl chloride coupling, whereas oxolane-2-carboxamide derivatives likely use tetrahydrofuran carbonyl chloride .
(b) N-(3-Acetylphenyl)acetamide
  • Structure : Acetamide replaces oxolane-2-carboxamide .
  • Key Differences :
    • Simpler structure with lower molecular weight (179.2 g/mol vs. ~247.3 g/mol).
    • Reduced steric hindrance and polarity due to the absence of the oxolane ring.

Other Carboxamide Derivatives

(a) SL-77.499 (Quinazolinyl-Oxolane Carboxamide)
  • Structure : Combines oxolane-2-carboxamide with a quinazolinyl group .
  • Functional Role : Designed as a kinase inhibitor, highlighting the versatility of the oxolane-carboxamide scaffold in drug design.

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